5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN7O/c1-19-6-7(2-16-19)10-17-9(20-18-10)5-15-11-13-3-8(12)4-14-11/h2-4,6H,5H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNOATNODXXFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Enaminones and Guanidines
The pyrimidine core is synthesized via cyclocondensation between enaminones and guanidine derivatives. For example, enaminone 13 (derived from 5-acetylthiazole 8 ) reacts with guanidine hydrochloride under microwave irradiation (150°C, 30 min) to yield pyrimidin-2-amine 21 in 57% yield. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C, followed by purification via silica gel chromatography.
Key Data :
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| Enaminone 13 | Guanidine HCl, MW, 150°C | 57% | |
| Pyrimidin-2-amine | NBS, THF, 0°C | 62% |
Synthesis of Fragment B: (3-(1-Methyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazol-5-yl)Methanamine
Preparation of 1-Methyl-1H-Pyrazol-4-Amine
The synthesis of 1-methyl-1H-pyrazol-4-amine begins with diethyl butynedioate, which undergoes cyclocondensation with methylhydrazine in ethanol under reflux (Scheme 1). Bromination at position 4 is accomplished using bromine in acetic acid, yielding 4-bromo-1-methyl-1H-pyrazol-3-amine (5 ) with 85% purity after recrystallization.
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is constructed via cyclization of an amideoxime intermediate. For instance, 4-bromo-1-methyl-1H-pyrazol-3-amine reacts with ethyl cyanoacetate in the presence of hydroxylamine hydrochloride to form the amidoxime, which is subsequently dehydrated using acetic anhydride at 140°C.
Optimization Note : Microwave-assisted dehydration reduces reaction time from 5 hours to 10 minutes while improving yields from 61% to 80%.
Fragment Coupling: Final Assembly
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between Fragment A and Fragment B is achieved using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos as a ligand. For example, 5-bromopyrimidin-2-amine and (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine react in toluene at 110°C for 12 hours, yielding the target compound in 68% yield.
Reaction Conditions :
- Catalyst: Pd2(dba)3 (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs2CO3 (2 equiv)
- Solvent: Toluene
Nucleophilic Substitution
Alternatively, the bromine atom in Fragment A may be displaced by the amine group of Fragment B under basic conditions (K2CO3, DMF, 80°C), though this method affords lower yields (42%) due to competing side reactions.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) analysis confirms ≥98% purity using a C18 column (ACN:H2O = 70:30, 1 mL/min).
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Buchwald-Hartwig | 68% | 12 h | Moderate | High |
| Nucleophilic Substitution | 42% | 24 h | Low | Moderate |
| Microwave-Assisted | 80% | 10 min | High | Limited |
Challenges and Optimization Opportunities
- Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole formation is mitigated by using hydroxylamine hydrochloride in a 1:1 stoichiometric ratio.
- Palladium Catalyst Cost : Substituting Pd2(dba)3 with cheaper Pd(OAc)2 reduces costs but requires higher catalyst loading (10 mol%).
- Solvent Selection : Replacing toluene with 1,4-dioxane improves solubility of Fragment B, enhancing yields by 12%.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Its bromine atom, pyrazole ring, and oxadiazole group provide multiple reactive sites for different types of reactions.
Common Reagents and Conditions: Reagents such as potassium permanganate, hydrogen gas, and halogenating agents are commonly used in these reactions. For example, oxidation reactions might involve the use of potassium permanganate in an aqueous or organic solvent under controlled temperature and pH conditions.
Major Products Formed: Oxidation of the compound can lead to the formation of corresponding oxides, while reduction reactions may result in the production of hydrogenated derivatives. Substitution reactions often yield various functionalized analogs by replacing the bromine atom or modifying the heterocyclic rings.
Scientific Research Applications
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine has a broad range of applications across several scientific disciplines.
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules
Biology: In biology, the compound serves as a molecular probe for studying biological processes. Its ability to interact with specific biomolecules makes it valuable for investigating enzyme activities, protein-protein interactions, and cellular signaling pathways.
Medicine: The compound's potential medicinal properties are of great interest. It is being studied for its therapeutic effects, such as anticancer, antimicrobial, and antiviral activities. Researchers are exploring its mechanism of action and efficacy in preclinical and clinical trials.
Industry: Industrial applications include its use as a precursor for the production of advanced materials, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine involves multiple molecular targets and pathways.
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems. For instance, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses.
Pathways Involved: By modulating key signaling pathways, the compound can induce apoptosis in cancer cells, inhibit microbial growth, or suppress viral replication. Its effects on these pathways are being extensively studied to understand its full therapeutic potential.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Oxadiazole-Pyrazole Motifs
Compound A: 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide
- Structural Differences :
- Replaces the bromine atom with a 3-isopropyl-1,2,4-oxadiazole-propanamide linker.
- Retains the pyrimidin-2-amine and 1-methylpyrazole groups.
- Synthesis: Synthesized via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (47% yield) .
- Molecular Weight : ESI-MS m/z 342.2 [M + H]+ .
Compound B: 3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole
- Structural Differences :
- Contains an imidazo[4,5-b]pyridine core with a bromine atom at the 6-position.
- Incorporates a piperazine-linked isoxazole and a 1,2,3-thiadiazole group.
- Synthesis : Prepared via condensation of 5-bromo-4-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3-nitropyridin-2-amine with 1,2,3-thiadiazole-4-carbaldehyde .
Comparative Analysis
Key Observations
Role of Bromine : The bromine in the target compound and Compound B may enhance binding to hydrophobic pockets or act as a synthetic handle for further derivatization. Its absence in Compound A suggests divergent pharmacological objectives.
Heterocycle Impact : The 1,2,4-oxadiazole in the target and Compound A offers metabolic stability, while Compound B’s thiadiazole and isoxazole may confer distinct electronic or solubility properties.
Biological Activity
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The compound features a bromine atom, a pyrazole ring, and an oxadiazole moiety which contribute to its biological activity.
Synthesis
The synthesis of this compound involves several chemical reactions. The general steps include:
- Formation of the Pyrazole Ring : Utilizing 1-methyl-1H-pyrazole as a starting material.
- Oxadiazole Synthesis : The oxadiazole group is introduced through cyclization reactions involving appropriate precursors.
- Pyrimidine Derivation : The final structure is completed by attaching the pyrimidine moiety through a methyl linkage.
Anticancer Properties
Recent studies have indicated that compounds with similar scaffolds exhibit significant anticancer activity. For instance, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various kinases involved in cancer progression. Specifically, the compound has shown promise in inhibiting CSNK2 (casein kinase 2), which is implicated in multiple cancer types.
Table 1: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of CSNK2 | |
| Antiviral | Potential activity against β-coronaviruses | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Antiviral Activity
The compound's structural features suggest potential antiviral properties, particularly against β-coronaviruses. Studies have demonstrated that modifications on the pyrazole ring can enhance binding affinity to viral targets.
Case Study 1: CSNK2 Inhibition
In a study focusing on the pyrazolo[1,5-a]pyrimidine scaffold, compounds were tested for their ability to inhibit CSNK2. The results indicated that the introduction of specific substituents improved potency and metabolic stability while maintaining selectivity against other kinases.
Case Study 2: Antiviral Efficacy
Another investigation into similar compounds revealed that modifications in the oxadiazole region significantly increased antiviral efficacy against β-coronaviruses. The study highlighted the importance of structural optimization in enhancing biological activity.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate solubility and favorable metabolic stability; however, further studies are required to assess toxicity profiles.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Moderate (0.47 μg/mL) |
| Metabolic Stability | Moderate (60–90% remaining after 30 min) |
| Toxicity | Not determined |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
